![molecular formula C8H10N2 B569280 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine CAS No. 654676-62-7](/img/structure/B569280.png)

6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine

Descripción general

Descripción

“6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine” is a chemical compound with the molecular formula C8H9N . It is also known by other names such as 2,3-Cyclopentenopyridine, Pyrindan, and Cyclopenta[b]pyridine .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues has been achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues. This process uses Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O. The reaction yields high results and excellent chemoselectivity .

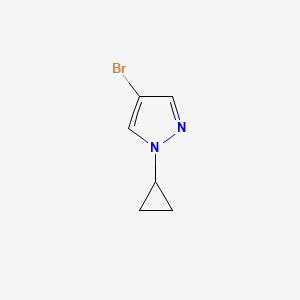

Molecular Structure Analysis

The molecular structure of “6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine” can be represented by the InChI code: InChI=1S/C8H9N/c1-3-7-4-2-6-9-8(7)5-1/h2,4,6H,1,3,5H2 . The Canonical SMILES representation is: C1CC2=C(C1)N=CC=C2 .

Physical And Chemical Properties Analysis

The molecular weight of “6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine” is 119.16 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 .

Aplicaciones Científicas De Investigación

Pharmaceutical and Antimicrobial Research

6,7-Dihydro-5H-cyclopenta[b]pyridine is significantly utilized in pharmaceutical research, particularly as a side-chain in the production of fourth-generation Cefpirome. It exhibits various biological activities, including potential antiulcer and anticancer properties. Its preparation methods include the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, with the acrolein route yielding up to 87.4% and showing promising development prospects (Fu Chun, 2007).

Chemical Synthesis and Modifications

The compound is a key component in synthesizing pyrimidines and tetrahydroquinolines through a one-pot, multi-step process. This process involves coupling, isomerization, Stork-enamine alkylation, and cyclocondensation, underscoring its versatility in chemical synthesis (Nasser A. M. Yehia, K. Polborn, T. Müller, 2002).

Catalytic Synthesis Approaches

Catalytic methods have been developed for synthesizing 6,7-Dihydro-5H-cyclopenta[b]pyridine, including the use of copper(I) chloride under autoclave conditions. This approach yields a product with over 60% efficiency and high purity, demonstrating the effectiveness of catalytic synthesis in producing this compound (Zhong Wei-hui, 2007).

Anticancer Research

Recent studies have explored the synthesis of novel 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine derivatives under high-pressure conditions, assessing their potential as anticancer agents. Preliminary tests showed promising results against several cancer cell lines, suggesting a potential role in anticancer drug design (H. Behbehani, Fatemah A. Aryan, K. Dawood, H. M. Ibrahim, 2020).

Propiedades

IUPAC Name |

6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-7-4-6-2-1-3-10-8(6)5-7/h1-3,7H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBSOMPLLSUUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984078 | |

| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine | |

CAS RN |

654676-62-7 | |

| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H,3H-Azeto[1',2':1,5]pyrrolo[3,4-c][1,2]oxazole](/img/structure/B569203.png)

![5'-O-(4,4'-Dimethoxytrityl)-N2-dimethylaminomethylene-7-deaza-2'-deoxyguanosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B569219.png)